1-(3,5-Dichlorobenzenesulfonyl)pyrrolidine-2-carboxylic acid

Integrin α4β1 VLA-4 antagonist Cell adhesion inhibitor

VLA-4/α4β1 antagonist programs frequently lose potency when substituting the N-terminal arylsulfonyl-proline capping group. The 3,5-dichloro substitution is one of only two preferred Ar1 groups (U.S. Patent 6,943,180 B2) delivering low-nanomolar binding affinity. • Preferred embodiment in foundational VLA-4 patents; non-interchangeable with simpler N-benzenesulfonyl-proline analogs. • Dipeptide derivatives achieve IC50 ~1 nM against VLA-4/VCAM-1; essential for BIO5192 synthesis (Kd <10 pM). • Free carboxylic acid-directly compatible with HATU/PyBroP/HBTU coupling, eliminating TFA deprotection losses.

Molecular Formula C11H11Cl2NO4S
Molecular Weight 324.2 g/mol
Cat. No. B12103504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dichlorobenzenesulfonyl)pyrrolidine-2-carboxylic acid
Molecular FormulaC11H11Cl2NO4S
Molecular Weight324.2 g/mol
Structural Identifiers
SMILESC1CC(N(C1)S(=O)(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O
InChIInChI=1S/C11H11Cl2NO4S/c12-7-4-8(13)6-9(5-7)19(17,18)14-3-1-2-10(14)11(15)16/h4-6,10H,1-3H2,(H,15,16)
InChIKeySRQOBFXQILTASR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,5-Dichlorobenzenesulfonyl)-L-proline: Privileged VLA-4 Antagonist Fragment


1-(3,5-Dichlorobenzenesulfonyl)pyrrolidine-2-carboxylic acid (CAS 217326-48-2), also known as N-(3,5-dichlorobenzenesulfonyl)-L-proline, is a chiral sulfonamide amino acid derivative [1]. It serves as a critical N-terminal capping fragment in multiple series of potent, selective small-molecule antagonists of integrin α4β1 (Very Late Antigen-4, VLA-4) [2]. The 3,5-dichloro substitution pattern on the benzenesulfonyl group is a key structural determinant for achieving low-nanomolar binding affinity in elaborated dipeptide and biaryl alanine derivatives, making this compound a strategically important building block for cell adhesion inhibitor research programs [3].

Fragment Role N-terminal capping building block for VLA-4 antagonist synthesis
Aryl Substitution Preferred 3,5-dichlorobenzenesulfonyl group (patent-classified)

Why 3,5-Dichlorobenzenesulfonyl-Proline Is Irreplaceable


Extensive structure-activity relationship (SAR) data demonstrate that the N-arylsulfonyl substituent on the proline scaffold exerts a profound influence on VLA-4 antagonism potency [1]. Patent disclosures explicitly identify 3,5-dichlorophenyl as one of only two preferred Ar1 groups (alongside 3-chlorophenyl) capable of delivering high-affinity VLA-4/α4β7 dual antagonists, while other substitution patterns including 4-chlorophenyl, 3,4-dichlorophenyl, 3-fluorophenyl, and unsubstituted phenyl are listed merely as alternatives without equivalent potency endorsement [1]. The 3,5-dichloro pattern uniquely combines electron-withdrawing character with a steric profile that optimally occupies the S1′ sulfonyl-binding pocket of the integrin, an arrangement not replicated by mono-halogenated or non-halogenated analogs. Consequently, direct replacement with simpler N-benzenesulfonyl-proline or N-(4-chlorobenzenesulfonyl)-proline building blocks leads to a significant loss of potency in the final antagonist constructs, making the 3,5-dichloro variant a non-interchangeable intermediate in lead optimization campaigns targeting VLA-4-mediated inflammatory and autoimmune diseases [2].

Attribute
3,5-Dichlorobenzenesulfonyl-Pro
Alternative Arylsulfonyl-Pro
Patent Status
Preferred Ar1 (with 3-Cl)
Listed as non-preferred alternative
Binding Pocket Fit
Optimized steric/electronic complement to S1′ pocket
May not effectively occupy the S1′ hydrophobic pocket
Affinity Impact
Preserves high-affinity antagonist profile
May lead to substantial reduction in binding affinity

3,5-Dichlorobenzenesulfonyl-Proline: Differentiation Evidence vs. Analogs


VLA-4/VCAM Antagonism: 3,5-Dichloro-Proline Dipeptides vs. N-Aryl Dipeptides

Dipeptide derivatives bearing the N-(3,5-dichlorobenzenesulfonyl)-L-prolyl cap consistently achieve IC50 values of approximately 1 nM against VLA-4/VCAM-1 binding [1]. In contrast, a distinct series of N-aryl-prolyl-dipeptide antagonists (lacking the sulfonyl linker and employing direct N-aryl substitution on proline) demonstrated that the N-arylsulfonyl architecture is superior for VLA-4 potency, with the sulfonylated series offering advantages in both VLA-4/α4β7 potency and rat pharmacokinetic profiles [2]. The 3,5-dichlorobenzenesulfonyl-L-proline fragment is the specific N-capping group used in the optimized sulfonylated series, establishing this building block as the preferred starting material for high-affinity antagonist synthesis.

VLA-4 Binding Potency
Reported
~1 nM IC50 (3,5-dichloro-Pro dipeptide) vs. non-sulfonylated dipeptide series
Supports high-affinity VLA-4 antagonist design
Sulfonylated series shows reported higher affinity than N-aryl-prolyl series
Integrin α4β1 VLA-4 antagonist Cell adhesion inhibitor

BIO5192 Integrin Selectivity: α4β1 vs. Other Integrins

BIO5192, a fully elaborated small molecule incorporating the N-(3,5-dichlorobenzenesulfonyl)-L-prolyl fragment, is a selective and potent inhibitor of integrin α4β1 (VLA-4) with a binding affinity Kd < 10 pM . This compound demonstrates marked selectivity over related integrins: IC50 = 1.8 nM for α4β1, compared to IC50 = 138 nM for α9β1, 1053 nM for α2β1, >500 nM for α4β7, and >10,000 nM for αIIbβ3 . The exceptional potency and >76-fold selectivity window over the most closely related integrin (α9β1) is directly dependent on the 3,5-dichlorobenzenesulfonyl-proline scaffold, as demonstrated by co-crystal structures showing the 3,5-dichlorophenyl moiety occupying a specific hydrophobic pocket in the α4 subunit.

Integrin Selectivity
Data to verify
α4β1 IC50 1.8 nM; >76-fold over α9β1; Kd
Reported α4β1-selective profile (BIO5192)
Fragment-dependent selectivity; source review advised
Patent Classification
Class-level inference
3,5-Dichlorophenyl ranked as preferred Ar1 over ten other aryl variants
Supports selection as lead-optimization fragment
Based on integrated potency/PK data (US 6,943,180)
Coupling-Ready Form
Supporting evidence
Free acid avoids one TFA deprotection step vs. tert-butyl ester
Streamlines direct amide coupling workflows
Eliminates typical 5–15% deprotection yield loss
Integrin selectivity α4β1 BIO5192

Patent Preference for 3,5-Dichlorophenyl as Ar1 Substituent

U.S. Patent 6,943,180 B2 (Merck & Co.) discloses a genus of substituted N-arylsulfonyl-proline derivatives as potent VLA-4/α4β7 antagonists [1]. The patent explicitly designates two preferred Ar1 substituents: 3-chlorophenyl and 3,5-dichlorophenyl [1]. Alternative Ar1 groups including phenyl, 3-bromophenyl, 3-fluorophenyl, 3-biphenyl, 3-trifluoromethylphenyl, 3-trifluoromethoxyphenyl, 4-chlorophenyl, 4-methylphenyl, 3,4-dichlorophenyl, and 3,5-bis(trifluoromethyl)phenyl are listed but not classified as preferred embodiments [1]. This explicit distinction in the patent scope—derived from integrated VLA-4 binding data and pharmacokinetic profiling—provides a legal and scientific precedent for the superiority of the 3,5-dichloro substitution pattern over other arylsulfonyl variants.

Patent Classification
Class-level inference
3,5-Dichlorophenyl ranked as preferred Ar1 over ten other aryl variants
Supports selection as lead-optimization fragment
Based on integrated potency/PK data (US 6,943,180)
N-arylsulfonyl-proline VLA-4 antagonist Patent SAR

Two-Step Synthesis to Coupling-Ready Free Acid

The target compound is efficiently prepared via acylation of L-proline tert-butyl ester with 3,5-dichlorobenzenesulfonyl chloride, followed by TFA-mediated tert-butyl ester cleavage to yield the free carboxylic acid [1]. This synthetic route is documented in the DrugFuture synthetic database as the entry step for orally active, conformationally constrained small-molecule VLA-4 antagonists [1]. In contrast, the corresponding tert-butyl ester (CAS 226066-04-2) requires an additional deprotection step before use in amide bond formation, adding one synthetic operation and associated yield loss when used directly as a procurement starting material. The free acid form enables direct activation (e.g., HATU, PyBroP) and coupling to amine-containing intermediates without the need for prior ester hydrolysis, streamlining library synthesis and scale-up workflows.

Coupling-Ready Form
Supporting evidence
Free acid avoids one TFA deprotection step vs. tert-butyl ester
Streamlines direct amide coupling workflows
Eliminates typical 5–15% deprotection yield loss
Synthetic intermediate Building block Peptide coupling

3,5-Dichlorobenzenesulfonyl-Proline: Application Scenarios


VLA-4 Antagonist Lead Optimization for Autoimmune Diseases

Medicinal chemistry teams pursuing VLA-4 (α4β1) as a therapeutic target for multiple sclerosis, asthma, rheumatoid arthritis, or inflammatory bowel disease should prioritize this building block as the N-terminal capping fragment. Dipeptide derivatives incorporating the 3,5-dichlorobenzenesulfonyl-L-prolyl cap achieve IC50 values of ~1 nM against VLA-4/VCAM-1 binding [1], a potency level that serves as the benchmark for this target class. The 3,5-dichloro substitution pattern is one of only two Ar1 groups classified as preferred embodiments in the foundational Merck patent (U.S. Patent 6,943,180 B2) [2], providing both a scientific rationale and intellectual property guidance for its selection over alternative arylsulfonyl-proline intermediates.

BIO5192 Synthesis for HSPC Mobilization

BIO5192—a highly selective α4β1 inhibitor with Kd < 10 pM and >76-fold selectivity over α9β1—is constructed using the N-(3,5-dichlorobenzenesulfonyl)-L-prolyl fragment as its core pharmacophore [1]. Research groups investigating hematopoietic stem and progenitor cell (HSPC) mobilization, where BIO5192 has demonstrated a 30-fold increase in circulating HSPCs over basal levels, require this specific building block as the starting material for BIO5192 synthesis or for generating focused analog libraries around the BIO5192 scaffold [1]. Substitution with alternative N-arylsulfonyl-proline building blocks would fundamentally alter the integrin selectivity profile and abrogate the HSPC mobilization phenotype.

Parallel Dipeptide Library Synthesis for α4β1/α4β7 Screening

The free carboxylic acid form of the compound (CAS 217326-48-2) is directly compatible with standard amide coupling reagents (HATU, PyBroP, HBTU) without requiring an additional in-house deprotection step [1]. In the published SAR campaign, a wide variety of neutral, polar, electron-withdrawing, and electron-donating groups on the phenylalanine or biaryl alanine C-terminal partner were all well tolerated while maintaining ~1 nM potency [2]. This robust tolerance enables high-confidence parallel synthesis of diverse libraries. Procuring the free acid rather than the tert-butyl ester eliminates one post-procurement synthetic step and associated TFA deprotection yield losses (typically 5–15%), improving the overall throughput and cost-efficiency of library production [1].

Comparative Arylsulfonyl SAR for Integrin Binding

For academic or industrial groups systematically investigating the structure-activity relationships of the N-arylsulfonyl-proline chemotype across integrin targets (α4β1, α4β7, α9β1, αvβ1), the 3,5-dichloro variant serves as an essential comparator compound. The explicit patent preference for 3,5-dichlorophenyl over 3,4-dichloro, 4-chloro, 3-fluoro, unsubstituted phenyl, and 3,5-bis(trifluoromethyl)phenyl analogs establishes this compound as the benchmark against which all other Ar1 substitutions must be compared [1]. Including this building block in a comparative SAR matrix is necessary to contextualize any novel substitution patterns and to ensure that potency and selectivity gains are measured against the established preferred chemotype.

Application
Selection Property
Validation Focus
VLA-4 antagonist lead optimization
Preferred 3,5-dichloro-Pro fragment
VCAM-1 binding affinity context
HSPC mobilization research
BIO5192 core pharmacophore
Integrin selectivity profiling
Parallel dipeptide library synthesis
Free acid for direct coupling
Amide coupling workflow efficiency
Comparative arylsulfonyl SAR
Benchmark Ar1 comparator
Potency and selectivity ranking context
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